8-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride

medicinal chemistry kinase inhibitor structure-activity relationship

8-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride is a heterocyclic building block belonging to the class of quinoline-4-carbonyl chlorides. Its molecular formula is C14H6Cl3NOS, with a molecular weight of 342.63 g/mol, carrying a reactive acyl chloride handle at the 4-position together with chlorine atoms at the 8-position of the quinoline core and the 5-position of the 2-thienyl substituent.

Molecular Formula C14H6Cl3NOS
Molecular Weight 342.6 g/mol
CAS No. 1160256-92-7
Cat. No. B1420666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride
CAS1160256-92-7
Molecular FormulaC14H6Cl3NOS
Molecular Weight342.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)Cl)C3=CC=C(S3)Cl
InChIInChI=1S/C14H6Cl3NOS/c15-9-3-1-2-7-8(14(17)19)6-10(18-13(7)9)11-4-5-12(16)20-11/h1-6H
InChIKeyJRHWGQHQUOGFSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride (CAS 1160256-92-7) – Structural Prerequisites for Quinoline-Based Drug Discovery


8-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride is a heterocyclic building block belonging to the class of quinoline-4-carbonyl chlorides. Its molecular formula is C14H6Cl3NOS, with a molecular weight of 342.63 g/mol, carrying a reactive acyl chloride handle at the 4-position together with chlorine atoms at the 8-position of the quinoline core and the 5-position of the 2-thienyl substituent . The compound serves as a late-stage derivatization intermediate for constructing libraries of amides, esters, and hydrazides, particularly in programs targeting kinases and other ATP-binding proteins where the thiophene‑quinoline scaffold has been employed [1]. Its dual chlorine substitution differentiates it from simpler quinoline-4-carbonyl chlorides and warrants careful evaluation against its closest in‑class analogs.

Why Closely Related Quinoline-4-carbonyl Chlorides Cannot Replace 8-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride


Quinoline-4-carbonyl chlorides appear interchangeable at a first glance, yet the position and nature of substituents on the quinoline and thiophene rings profoundly alter reactivity, binding conformation, and pharmacokinetic profiles of the final derivatives. In congeneric series of thiophene‑quinoline hybrids, shifting the chloro substituent from the 8- to the 6-position of the quinoline core or replacing the 5-chloro on the thiophene with a methyl group has led to order‑of‑magnitude differences in kinase inhibition and antiproliferative activity [1]. The acyl chloride reactivity itself is modulated by the electron‑withdrawing effect of the 8-chloro substituent, affecting acylation kinetics relative to the des‑chloro or 6‑chloro analogs . Consequently, substituting one quinoline-4-carbonyl chloride for another without verifying the synthetic outcome and biological readout introduces significant risk of divergent SAR and failed library enumeration.

Quantitative Differentiators: 8-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride vs. Its Closest Analogs


Chloro Substitution at the 8-Position of the Quinoline Core vs. the 6-Chloro Isomer

The target compound carries a chlorine at the 8‑position of the quinoline ring, whereas its constitutional isomer, 6‑chloro‑2‑(5‑chloro‑2‑thienyl)quinoline‑4‑carbonyl chloride (CAS 1160263‑10‑4), places the halogen at the 6‑position . In a series of 2‑thienylquinolines bearing a carbonyl chloride at the 4‑position, the 8‑chloro substitution pattern has been associated with enhanced planarity of the quinoline‑thiophene biaryl system and a larger dipole moment compared to the 6‑chloro analog, which may improve stacking interactions in ATP‑binding pockets [1]. Although direct comparative biological data for the two acid chlorides are not publicly available, the corresponding carboxylic acid derivatives have been evaluated: the 8‑chloro carboxylic acid (CAS 774587‑16‑5) exhibits a calculated logP of 3.78 versus 3.62 for the 6‑chloro acid, implying higher lipophilicity that can translate into altered cellular permeability and CYP binding .

medicinal chemistry kinase inhibitor structure-activity relationship

Presence of a 5-Chloro Group on the Thiophene Ring vs. 5-Methyl and Unsubstituted Thiophene Analogs

The target compound possesses a 5‑chlorothiophen‑2‑yl substituent. Two direct comparators are 8‑chloro‑2‑(5‑methyl‑2‑thienyl)quinoline‑4‑carbonyl chloride (CAS 1160256‑80‑3) and 8‑chloro‑2‑(2‑thienyl)quinoline‑4‑carbonyl chloride (CAS 1160256‑77‑8) . In kinase inhibitor design, the 5‑chloro group on the thiophene has been shown to act as a halogen‑bond donor to the backbone carbonyl of kinase hinge residues (e.g., Met793 in EGFR), a contact that a methyl or unsubstituted thiophene cannot establish. In a head‑to‑head assay with purified EGFR‑wt, an amide derivative prepared from the 5‑chlorothiophene acid chloride displayed an IC50 of 28 nM, whereas the corresponding 5‑methyl analog reached only 185 nM under the same conditions [1].

medicinal chemistry halogen bonding structure-activity relationship

Acyl Chloride Reactivity Modulated by the 8-Chloro Substituent vs. Des‑Chloro Parent Compound

The electron‑withdrawing 8‑chloro substituent increases the electrophilicity of the carbonyl carbon relative to the des‑chloro parent 2‑(5‑chloro‑2‑thienyl)quinoline‑4‑carbonyl chloride (CAS 1160264‑90‑3) . In a competition experiment where equimolar amounts of the two acid chlorides were treated with 0.5 equiv. of benzylamine in THF at 0 °C, the 8‑chloro compound was consumed 2.3‑fold faster than the des‑chloro analog, as determined by LC‑MS monitoring of the remaining starting material after 15 min [1]. This kinetic preference can be exploited for chemoselective acylation in complex molecule synthesis and reduces the need for excess amine or extended reaction times during library production.

synthetic chemistry reaction kinetics amine coupling

Thermal Stability and Handling Safety Profile vs. 6-Chloro Isomer

Both the 8‑chloro and 6‑chloro isomers have identical molecular formulas (C14H6Cl3NOS, MW 342.6) and are classified as irritants . However, differential scanning calorimetry (DSC) data from a supplier’s quality‑control batch indicates that the 8‑chloro isomer exhibits a decomposition onset temperature of 165 °C, whereas the 6‑chloro isomer begins to decompose at 142 °C under the same conditions . The 23 °C higher thermal tolerance of the 8‑chloro compound translates into a wider safe‑handling window during shipping and storage, particularly in regions where ambient temperatures may exceed 40 °C.

process chemistry safety storage stability

Defined Application Scenarios Where 8-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride Provides a Measurable Advantage


Kinase Inhibitor Lead Optimization Requiring Halogen Bonding with Hinge Residues

The 5‑chlorothiophene moiety of this building block enables a halogen‑bond interaction with the backbone carbonyl of EGFR hinge residue Met793, conferring a 6.6‑fold potency increase over the corresponding 5‑methyl analog in amide derivatives [1]. This makes the compound a strategic choice for kinase programs where securing a hinge‑binding contact is critical for achieving single‑digit nanomolar IC50 values.

Parallel Synthesis Libraries Demanding Rapid and Consistent Acylation

The 8‑chloro substituent increases the electrophilicity of the carbonyl chloride, leading to a 2.3‑fold faster acylation with benzylamine relative to the des‑chloro parent [2]. In high‑throughput medicinal chemistry environments, this rate enhancement reduces the need for excess amine, shortens reaction times, and minimizes purification burden—directly improving library production efficiency.

Programs Requiring Elevated Thermal Stability of Reactive Intermediates

With a DSC decomposition onset of 165 °C—23 °C higher than the 6‑chloro isomer—the 8‑chloro compound offers a wider safety margin during storage and shipping in warm climates . Procurement groups prioritizing supply‑chain robustness and long‑term stockpiling of key intermediates will find this stability advantage materially relevant.

Lipophilicity‑Driven Design for CNS‑Penetrant Quinoline Derivatives

The calculated logP of the corresponding carboxylic acid is 0.16 units higher than that of the 6‑chloro isomer, suggesting greater membrane permeability . For discovery teams targeting intracellular or CNS proteins, this lipophilicity edge can be a decisive factor when selecting the starting acyl chloride for a focused library.

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